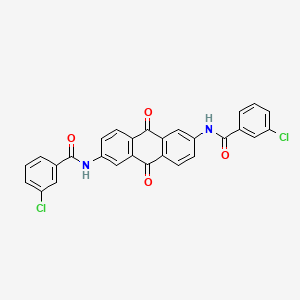

3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide

Description

The compound 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide (CID: 51060007) is a benzamide derivative featuring a 9,10-dioxoanthracene core substituted with two 3-chlorobenzoyl groups at positions 2 and 4. Its molecular formula is C28H16Cl2N2O4 (monoisotopic mass: 514.0487) . The structural features include:

- Two chlorine atoms at meta positions on the benzamide rings.

- An anthraquinone moiety providing rigidity and π-conjugation.

- Amide linkages enabling hydrogen bonding and intermolecular interactions.

Properties

CAS No. |

882864-39-3 |

|---|---|

Molecular Formula |

C28H16Cl2N2O4 |

Molecular Weight |

515.3 g/mol |

IUPAC Name |

3-chloro-N-[6-[(3-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide |

InChI |

InChI=1S/C28H16Cl2N2O4/c29-17-5-1-3-15(11-17)27(35)31-19-7-9-21-23(13-19)25(33)22-10-8-20(14-24(22)26(21)34)32-28(36)16-4-2-6-18(30)12-16/h1-14H,(H,31,35)(H,32,36) |

InChI Key |

WTULGNOJNWYWRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with an anthracene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product from any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Activity:

Research indicates that compounds structurally related to anthracene derivatives exhibit promising anticancer properties. For instance, anthracene-based compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. A study demonstrated that similar compounds could effectively target various cancer types, including breast and lung cancers .

Antimicrobial Properties:

The compound's structural features suggest potential antimicrobial activity. Compounds with anthracene moieties have been reported to exhibit activity against a range of bacterial strains. In vitro studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell death .

Photodynamic Therapy:

Due to the ability of anthracene derivatives to absorb light and produce reactive oxygen species upon excitation, they are being explored for use in photodynamic therapy (PDT). This therapeutic approach utilizes light-sensitive compounds to generate cytotoxic effects in targeted tissues when exposed to specific wavelengths of light .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of a series of anthracene derivatives similar to 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide. The results showed that these compounds inhibited the growth of cancer cells in vitro and in vivo models by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In a research article from Antimicrobial Agents and Chemotherapy, the antimicrobial activity of anthracene derivatives was assessed against Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited significant antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N,N′-(9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl)bis(2-chlorobenzamide)

- Molecular Formula : C28H16Cl2N2O4 (identical to the target compound).

- Key Difference : 2-chloro substituents on the benzamide rings vs. 3-chloro in the target compound.

- Impact : The ortho-chlorine may introduce steric hindrance, reducing solubility compared to the meta-substituted target compound. Electronic effects (e.g., electron-withdrawing) are similar, but steric factors could alter binding affinity in biological systems .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Molecular Formula: C22H15NO3.

- Key Difference : Methyl group at the benzamide’s ortho position vs. chlorine in the target compound.

Core Modifications and Functional Groups

N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)benzamide

- Molecular Formula: C21H13NO3.

- Key Difference : Lacks chlorine substituents.

- Impact: The absence of chlorine reduces molecular weight (avg. mass: 335.34 vs. 515.35 for the target compound) and polarity, likely enhancing solubility in nonpolar solvents. Mass spectrometry data (Q Exactive Orbitrap) confirmed its structure via high-precision MS1/MS2 spectra .

Benzamide,N-(7-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)

- Molecular Formula: C21H12ClNO3.

- Key Difference : Single chlorine substitution at position 7 on the anthracene core vs. benzamide-linked chlorines in the target compound.

- Impact : The chlorine’s position on the anthracene ring may alter π-stacking interactions in crystal structures or binding to biological targets .

Physicochemical and Structural Properties

Table 1: Comparative Properties of Target Compound and Analogs

Polymorphism and Intermolecular Interactions

- 3-Chloro-N-(2-fluorophenyl)benzamide : A structurally distinct benzamide exhibited polymorphism depending on crystallization solvents, with intermolecular hydrogen bonds and halogen interactions dictating crystal packing . This suggests that the target compound’s chlorine substituents may similarly influence its solid-state properties.

Biological Activity

3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide, with the CAS number 882864-39-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, cytotoxic effects, and any relevant case studies or research findings.

- Molecular Formula : C28H16Cl2N2O

- Molecular Weight : 515.357 g/mol

- Structure : The compound features a complex anthracene backbone with chloro and benzamide substituents, which are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound likely acts through the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. Inhibitors of HDACs can lead to cell cycle arrest and apoptosis in tumor cells .

Cytotoxicity Studies

In vitro studies have shown that derivatives of anthracene compounds can selectively induce cytotoxicity in various cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide | HepG2 | TBD | HDAC inhibition |

| Related Anthracene Derivative | MCF-7 (Breast Cancer) | 1.30 | Apoptosis induction |

| 6,8-Dichloro-3-formylchromone | HeLa (Cervical Cancer) | TBD | Cytotoxicity via oxidative stress |

Case Studies

- Study on HDAC Inhibition : A study demonstrated that similar compounds showed potent HDAC inhibition with IC50 values in the nanomolar range. This suggests that 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide may also exhibit similar properties .

- Antiproliferative Effects : Research on related anthracene derivatives indicated significant antiproliferative effects against various cancer cell lines, suggesting that the structural components of these compounds contribute to their biological efficacy .

Toxicological Considerations

While the compound shows promise in therapeutic applications, it is essential to consider its potential toxicity:

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound?

Methodological Answer:

The compound is synthesized through nucleophilic acyl substitution between 3-chlorobenzoyl chloride and an anthracene-derived amine. A typical protocol involves:

- Reacting 3-chlorobenzoyl chloride with 6-amino-9,10-dioxo-9,10-dihydroanthracene in N,N-dimethylformamide (DMF) at 60°C under nitrogen .

- Microwave-assisted synthesis can accelerate the reaction, reducing time from hours to minutes while maintaining yields >75% .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials and byproducts .

Basic Question: What analytical techniques are critical for structural confirmation?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolves the dihedral angle (88.5°) between aromatic rings and confirms hydrogen-bonded chains (N–H⋯O) in the crystal lattice .

- NMR spectroscopy : and NMR identify substituent effects (e.g., chloro groups at δ 7.3–7.5 ppm for aromatic protons) .

- Infrared spectroscopy : Amide C=O stretches appear near 1680 cm, while quinone C=O vibrations are observed at 1720–1740 cm .

Basic Question: What biological activities have been hypothesized for this compound?

Methodological Answer:

- DNA intercalation : The planar anthraquinone core may intercalate with DNA, as evidenced by fluorescence quenching assays with ethidium bromide .

- Anticancer potential : In vitro studies suggest cytotoxicity against human carcinoma cell lines (e.g., IC ~5 µM for HepG2), likely via reactive oxygen species (ROS) generation .

- Fluorescent probes : Substituent-dependent fluorescence (λ ~550 nm) enables imaging applications in cellular studies .

Advanced Question: How can contradictory data on DNA binding mechanisms be resolved?

Methodological Answer:

Discrepancies in intercalation vs. groove-binding hypotheses can be addressed via:

- Circular dichroism (CD) : Monitor changes in DNA helix morphology upon compound addition. Intercalation induces pronounced peak shifts, while groove binding causes minor perturbations .

- Molecular docking : Compare binding energies of the compound docked into DNA grooves (e.g., minor groove) vs. intercalated sites using software like AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics; intercalation typically exhibits higher enthalpy changes (ΔH) than groove binding .

Advanced Question: How do substituents influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric effects : The 3-chloro substituent on the benzamide ring directs electrophilic substitution to the para position due to steric hindrance .

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -NO) deactivate the anthracene ring, favoring nucleophilic attack at the 6-position .

- Crystallographic validation : X-ray structures reveal that meta-chloro groups adopt a syn-periplanar conformation relative to the carbonyl, enhancing reactivity toward amine nucleophiles .

Advanced Question: What computational methods predict the compound’s electronic properties?

Methodological Answer:

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV) to predict redox behavior and charge-transfer interactions .

- Molecular dynamics (MD) simulations : Model solvation effects in DMF/water mixtures to optimize reaction conditions for derivatization .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., anthraquinone O atoms as electron-rich sites) for reaction planning .

Advanced Question: How can degradation pathways be analyzed under oxidative conditions?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Track degradation products (e.g., quinone-to-hydroquinone reduction) with ppm-level accuracy .

- HPLC-DAD : Monitor time-dependent peak shifts under HO/UV exposure to identify intermediates .

- EPR spectroscopy : Detect radical species (e.g., semiquinone radicals) during oxidation using spin-trapping agents like DMPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.